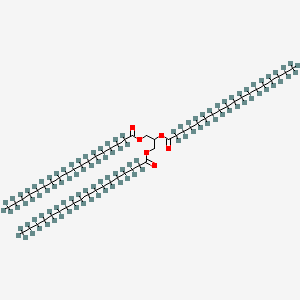

Tristearin-d105

Beschreibung

Eigenschaften

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-PAKTVWTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240783 |

Source

|

| Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

997.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125941-88-0 |

Source

|

| Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125941-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tristearin-d105: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, Tristearin-d105 serves as a critical tool in quantitative analysis. This deuterated form of tristearin, a naturally occurring triglyceride, offers high precision as an internal standard in mass spectrometry-based studies. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside experimental context for its application.

Core Physical and Chemical Properties

This compound is a saturated triglyceride where all 105 hydrogen atoms on the three stearic acid chains have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart, tristearin, and other lipids in complex biological matrices.[][2][3]

Quantitative Data Summary

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₇H₅D₁₀₅O₆ | [][4] |

| Molecular Weight | 997.13 g/mol | [][2][4][5] |

| Physical State | Solid, crystalline solid, white to off-white solid | [2][4][6] |

| Purity | >98% or ≥95% | [4][6][7] |

| Solubility | Soluble in chloroform (~10 mg/mL) | [5][6] |

| Storage | Freezer, -20°C | [4][6] |

| Stability | ≥ 4 years | [6] |

Table 2: Comparative Properties of Tristearin (Non-Deuterated)

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₁₀O₆ | [8] |

| Molecular Weight | 891.48 g/mol | [8][9] |

| Melting Point | 72-75 °C | [8] |

| Boiling Point | 260 °C | [8] |

| Density | 0.862 g/cm³ | [10] |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and carbon disulfide. | [10] |

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][11] The fundamental principle behind its use is the near-identical chemical behavior to endogenous tristearin, while its significantly different mass allows for clear differentiation in mass spectrometric analyses.

General Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., tristearin) in a biological sample using this compound as an internal standard.

Methodological Considerations for Mass Spectrometry

When developing a quantitative assay using this compound, several factors must be considered:

-

Chromatographic Separation: Ensure baseline separation of tristearin from other isomeric or isobaric lipids to prevent interference.

-

Mass Spectrometer Tuning: Optimize ion source parameters and mass analyzer settings for both tristearin and this compound to achieve maximum sensitivity and signal stability.

-

Matrix Effects: Evaluate and minimize the impact of the biological matrix on the ionization efficiency of both the analyte and the internal standard.

-

Calibration Curve: Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of non-labeled tristearin to establish a linear response range.

The use of deuterated standards like this compound is a cornerstone of modern bioanalytical chemistry, enabling accurate and precise quantification of lipids in complex biological systems, which is fundamental for advancing our understanding of metabolic diseases and for the development of new therapeutics.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. larodan.com [larodan.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound (D 98%) [cogershop.com]

- 8. tristearin | CAS 555-43-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Isotopic Purity of Tristearin-d105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tristearin-d105, a deuterated form of tristearin. This compound serves as a valuable internal standard for mass spectrometry-based quantitative analysis in various stages of drug development and metabolic research. This document outlines the synthetic pathway, experimental protocols for synthesis and purification, and methods for assessing isotopic purity.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the perdeuteration of stearic acid to yield stearic acid-d35. This is followed by the esterification of glycerol with three equivalents of stearic acid-d35.

Step 1: Synthesis of Stearic Acid-d35

The precursor, stearic acid-d35, is synthesized via the catalytic hydrogenation of stearic acid using deuterium gas. This process involves the exchange of all 35 hydrogen atoms on the stearic acid molecule with deuterium atoms.

Experimental Protocol: Perdeuteration of Stearic Acid

-

Materials:

-

Stearic acid (high purity)

-

Deuterium gas (D₂, 99.5 atom % D or higher)

-

Palladium on carbon (Pd/C) catalyst (10 wt. %)

-

High-pressure reactor (e.g., Parr autoclave)

-

Solvent (e.g., ethyl acetate, distilled)

-

-

Procedure:

-

In a high-pressure reactor, dissolve stearic acid in a suitable solvent like ethyl acetate.

-

Add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the stearic acid.

-

Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with deuterium gas.

-

Pressurize the reactor with deuterium gas to the desired pressure (typically 10-50 bar).

-

Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for a specified time (e.g., 24-72 hours), monitoring the uptake of deuterium gas.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain crude stearic acid-d35.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to achieve high chemical purity.

-

Step 2: Synthesis of this compound

This compound is synthesized by the esterification of glycerol with three molecules of the prepared stearic acid-d35. A lipase-catalyzed approach is often preferred due to its high selectivity and mild reaction conditions, which minimize side reactions.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Materials:

-

Stearic acid-d35 (from Step 1)

-

Glycerol (anhydrous)

-

Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Molecular sieves (3Å or 4Å, activated)

-

Solvent (e.g., 2-methyl-2-butanol or solvent-free system)

-

-

Procedure:

-

Combine stearic acid-d35 and glycerol in a round-bottom flask. A molar ratio of stearic acid-d35 to glycerol of 3:1 is typically used.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase is usually 5-10% by weight of the total reactants.

-

Add activated molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction to completion.

-

If using a solvent, add it to the flask to dissolve the reactants.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) with constant stirring.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture and filter to remove the immobilized lipase and molecular sieves. The lipase can often be washed and reused.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting crude this compound can then be purified.

-

Purification of this compound

Purification is crucial to remove any unreacted starting materials, byproducts such as mono- and di-glycerides, and any other impurities. Column chromatography is a common and effective method for this purpose.

Experimental Protocol: Column Chromatography Purification

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

-

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

-

Load the sample onto the column.

-

Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS can distinguish between the different isotopologues of this compound based on their precise mass-to-charge ratios. This allows for the quantification of the desired perdeuterated molecule and any partially deuterated species.

Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent.

-

Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in the appropriate mass range.

-

Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the peaks corresponding to this compound and its isotopologues (e.g., d104, d103) are used to calculate the isotopic purity.

-

Quantitative ²H NMR Spectroscopy

Deuterium (²H) NMR spectroscopy provides a direct method to observe and quantify the deuterium atoms in the molecule. By comparing the integral of the deuterium signals to that of a known internal standard, the isotopic enrichment can be determined.

Experimental Protocol: Quantitative ²H NMR Analysis

-

Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

-

Solvent: A protic solvent that does not contain deuterium, such as chloroform.

-

Internal Standard: A deuterated compound with a known concentration and a signal that does not overlap with the analyte signals (e.g., deuterated chloroform as an external standard).

-

Procedure:

-

Prepare a solution of the purified this compound and the internal standard in the NMR solvent.

-

Acquire the ²H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

-

Integrate the signals corresponding to the deuterium atoms in this compound and the internal standard.

-

Calculate the isotopic purity based on the integral values and the known concentration of the internal standard.

-

Data Presentation

The quantitative data regarding the isotopic purity of a representative batch of synthesized this compound is summarized in the table below.

| Analytical Technique | Parameter Measured | Result |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity (d105 abundance) | > 98% |

| Major Isotopologue Impurities | d104, d103 | |

| Quantitative ²H NMR Spectroscopy | Deuterium Enrichment (atom % D) | ≥ 99% |

Visualizations

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Tristearin-d105 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for Tristearin-d105

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the deuterated internal standard, this compound. Understanding the components of a CoA is critical for ensuring the quality, identity, and purity of this standard in research and drug development applications, particularly in quantitative mass spectrometry-based assays.

Certificate of Analysis: this compound

A Certificate of Analysis for this compound provides a summary of the physical and chemical properties of a specific batch of the material. The following tables outline the typical specifications and analytical results.

Identification and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | TG(18:0/18:0/18:0)-d105, Trioctadecanoyl Glycerol-d105, Glyceryl Tristearate-d105 |

| CAS Number | 125941-88-0 |

| Molecular Formula | C₅₇H₅D₁₀₅O₆ |

| Molecular Weight | 997.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform (10 mg/mL) |

Quality and Purity

| Analytical Test | Specification | Result |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.1% |

| Isotopic Purity (Deuterated Forms) | ≥ 99% (d₁-d₁₀₅) | Conforms |

| Isotopic Enrichment (by MS) | ≥ 98 atom % D | 99.2 atom % D |

| Structure Confirmation (by ¹H-NMR) | Conforms to structure | Conforms |

| Residual Solvents | Per USP <467> | Conforms |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the percentage of this compound in the material, separating it from any non-deuterated or partially deuterated species, as well as other impurities.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD) is used.

-

Mobile Phase: A gradient elution is typically employed to separate triglycerides. A common mobile phase system is a binary gradient of acetonitrile and a stronger solvent like methylene chloride or acetone.

-

Gradient Program:

-

Initial: 95% Acetonitrile, 5% Methylene Chloride

-

Ramp to 50% Acetonitrile, 50% Methylene Chloride over 20 minutes

-

Hold for 5 minutes

-

Return to initial conditions and equilibrate for 10 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 10 µL

-

Sample Preparation: The this compound standard is accurately weighed and dissolved in chloroform to a known concentration (e.g., 1 mg/mL).

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Isotopic Enrichment by Mass Spectrometry (MS)

Purpose: To determine the percentage of deuterium atoms incorporated into the this compound molecule.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is used.

-

Sample Introduction: The sample is introduced via direct infusion or after separation by liquid chromatography.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive ion mode is typically used to observe protonated or sodiated adducts ([M+H]⁺ or [M+Na]⁺).

-

Mass Range: The scan range is set to encompass the isotopic cluster of this compound (e.g., m/z 950-1050).

-

Resolution: High resolution is crucial to distinguish between isotopic peaks and potential interferences.

-

-

Data Analysis:

-

The isotopic distribution of the molecular ion cluster is measured.

-

The theoretical isotopic distribution for a molecule with the formula C₅₇H₅D₁₀₅O₆ at a specific deuterium enrichment level is calculated.

-

The measured isotopic distribution is compared to the theoretical distributions at various enrichment levels to find the best fit. The atom percent deuterium is then calculated based on this comparison.[1]

-

Structure Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound by comparing its ¹H-NMR spectrum to that of a non-deuterated Tristearin standard.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Data Acquisition: A standard one-dimensional ¹H-NMR spectrum is acquired.

-

Data Analysis: The ¹H-NMR spectrum of this compound is expected to show a significant reduction or complete absence of proton signals corresponding to the stearoyl chains and the glycerol backbone when compared to the spectrum of non-deuterated Tristearin.[2][3] The presence of any significant residual proton signals would indicate incomplete deuteration. The chemical shifts of the few remaining protons (from the glycerol backbone) should be consistent with the structure of tristearin.

Visualizations

The following diagrams illustrate key aspects of this compound and its analysis.

Caption: Molecular Structure of this compound.

Caption: Analytical Workflow for this compound Certification.

Caption: Logical Flow of a Certificate of Analysis.

References

An In-Depth Technical Guide to the Solubility of Tristearin-d105 in Methanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tristearin-d105 in methanol and a range of other organic solvents. Given the limited direct data on the deuterated form, this guide utilizes the extensively studied solubility of its non-deuterated counterpart, tristearin, as a reliable proxy. The physical and chemical properties of deuterated and non-deuterated isotopologues are generally considered to be very similar. This document outlines quantitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is the deuterated form of tristearin, a triglyceride derived from three units of stearic acid. Tristearin is a white, odorless powder and is a major component of many animal and vegetable fats. In pharmaceutical and research settings, deuterated compounds like this compound are valuable as internal standards in mass spectrometry-based quantification, for tracing metabolic pathways, and in nuclear magnetic resonance studies. Understanding its solubility is critical for formulation development, particularly for lipid-based drug delivery systems, and for designing and interpreting a wide array of in vitro and in vivo experiments.

Solubility of Tristearin

The solubility of tristearin is significantly influenced by the polarity of the solvent. As a non-polar lipid, it exhibits greater solubility in non-polar organic solvents and is practically insoluble in highly polar solvents like water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tristearin in various organic solvents at different temperatures. This data is primarily based on the seminal work of Hoerr and Harwood (1956), who conducted a thorough investigation into the solubility of tristearin.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | Boiling | ~1-2[1] |

| Hexane | 20 | ~0.5 |

| 40 | ~3 | |

| 60 | ~20 | |

| Benzene | 20 | ~2 |

| 40 | ~10 | |

| 60 | ~40 | |

| Chloroform | 20 | ~10[2] |

| 40 | ~45 | |

| 60 | Miscible | |

| Carbon Tetrachloride | 20 | ~3 |

| 40 | ~15 | |

| 60 | ~60 | |

| Acetone | 20 | ~0.3 |

| 40 | ~2 | |

| 55 | ~10 | |

| Ethyl Acetate | 20 | ~0.4 |

| 40 | ~2.5 | |

| 60 | ~15 |

Note: The data presented is for tristearin and is used as a proxy for this compound. The solubility of lipids is highly dependent on the crystalline form, purity of both solute and solvent, and the experimental conditions.

Qualitative Solubility Overview

-

Highly Soluble in: Chloroform (especially at elevated temperatures), Benzene (at elevated temperatures).[3][4]

-

Soluble in: Hot alcohol, Carbon Disulfide.[5]

-

Slightly Soluble in: Cold alcohol, Ether, Petroleum Ether.[4]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is crucial for its application in research and development. Several robust methods can be employed, including the conventional saturation shake-flask method and thermal analysis techniques like Differential Scanning Calorimetry (DSC).

Saturation Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[6][7][8][9][10]

Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected organic solvents. The amount of excess solid should be sufficient to ensure that saturation is reached and maintained throughout the experiment.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure complete removal of undissolved solid, the supernatant can be centrifuged or filtered through a solvent-compatible filter (e.g., PTFE).

-

Quantification:

-

Gravimetric Analysis: Carefully transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed container. Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved this compound is obtained. The solubility can then be calculated.

-

Chromatographic Analysis (HPLC/GC): Dilute a known volume of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS). The concentration is determined by comparing the peak area to a calibration curve prepared with known concentrations of this compound.

-

Differential Scanning Calorimetry (DSC) Method

DSC can be a rapid and effective method for estimating the solubility of a compound in a solid or semi-solid lipid, and the principle can be adapted for solvents.[11][12][13][14]

Principle: This method relies on the principle of melting point depression. When a solute is dissolved in a solvent, the melting point of the solvent is lowered. The extent of this depression is proportional to the concentration of the dissolved solute. By preparing a series of samples with known concentrations of the solute and measuring their thermal behavior, a solubility curve can be constructed.

Detailed Methodology:

-

Sample Preparation: Prepare a series of samples with known concentrations of this compound in the solvent of interest.

-

DSC Analysis: Accurately weigh the samples into DSC pans and seal them. Heat the samples in the DSC instrument at a controlled rate (e.g., 10°C/min).

-

Data Analysis: Record the melting endotherms of the solvent. As the concentration of dissolved this compound increases, a depression in the melting enthalpy of the solvent will be observed.

-

Solubility Determination: Plot the melting enthalpy against the concentration of this compound. The point at which the melting enthalpy no longer decreases with increasing concentration indicates the saturation solubility at the melting point of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the saturation shake-flask method with gravimetric analysis.

Caption: Workflow for solubility determination of this compound.

This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility under the specific conditions of use.

References

- 1. datapdf.com [datapdf.com]

- 2. mpbio.com [mpbio.com]

- 3. Tristearin (CAS: 555-43-1): Applications and Industrial Use - Hull Nantasket Chamber [hullnantasketchamber.com]

- 4. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tristearin - CAMEO [cameo.mfa.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. enamine.net [enamine.net]

- 11. m.youtube.com [m.youtube.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Mastering Accuracy: A Technical Guide to the Storage and Handling of Deuterated Lipid Standards

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This is especially true in the field of lipidomics, where deuterated lipids serve as the gold standard for quantification in mass spectrometry. Their structural similarity to endogenous lipids allows for precise correction of experimental variability, but this advantage is contingent upon their proper storage and handling. This in-depth guide provides the core principles and detailed protocols necessary to maintain the stability and purity of deuterated lipid standards, ensuring the accuracy and reproducibility of your experimental results.

Core Principles of Storage

The fundamental goal of proper storage is to minimize degradation from hydrolysis, oxidation, and isotopic exchange. The optimal storage conditions are dictated by the physical state of the lipid (powder vs. solution) and the nature of its fatty acid chains (saturated vs. unsaturated).

General Temperature Recommendations

Deuterated lipid standards require cold storage to ensure long-term stability. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is widely recommended.[1][2] Storing solutions below -30°C is generally not advised unless they are in a sealed glass ampoule to prevent solvent freezing and precipitation of the lipid.[1][2] Certain highly sensitive or complex mixtures may even require storage at -80°C.[3] For powdered standards, storage at or below -16°C is recommended.[1]

The Critical Role of the Physical Form

Powdered Standards: The stability of powdered deuterated lipids is highly dependent on the saturation of their fatty acid chains.

-

Saturated Lipids: Lipids with fully saturated fatty acid chains (e.g., dipalmitoyl phosphatidylcholine) are relatively stable in their powdered form. They should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[1][2]

-

Unsaturated Lipids: Lipids containing one or more double bonds (e.g., dioleoyl phosphatidylcholine) are not stable as powders.[1][2] They are highly hygroscopic and readily absorb moisture, which can lead to rapid hydrolysis and oxidation.[1][2] Therefore, unsaturated lipid standards should be promptly dissolved in a suitable organic solvent upon receipt and stored as a solution at -20°C ± 4°C.[1][2]

Solutions: For most applications, storing deuterated lipids as solutions in an appropriate organic solvent is the preferred method. This minimizes the risks associated with handling hygroscopic powders and allows for easier preparation of working solutions.

Data Presentation: Storage and Stability Summary

The following tables summarize the key storage conditions and stability information for different forms of deuterated lipid standards.

| Form | Lipid Type | Recommended Storage Temperature | Recommended Container | Key Considerations |

| Powder | Saturated | ≤ -16°C[1] | Glass, Teflon-lined cap[1] | Stable as a dry powder.[1] |

| Powder | Unsaturated | Not Recommended[1] | Not Applicable | Highly hygroscopic; should be dissolved in an organic solvent immediately.[1] |

| Organic Solution | All Types | -20°C ± 4°C[1] | Glass, Teflon-lined cap[1] | Store under an inert atmosphere (argon or nitrogen).[1][2] |

| Aqueous Suspension | All Types | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time.[1] |

| Manufacturer Stability Data | Storage Temperature | Stability |

| Cayman Chemical Deuterated Lipidomics MaxSpec® Mixture | -80°C[3] | ≥ 1 year[3] |

| Cayman Chemical Deuterated Primary COX and LOX MaxSpec® LC-MS Mixture | -20°C[4] | ≥ 10 years[4] |

| Cayman Chemical Deuterated Bile Acids MaxSpec® Discovery Mixture | -20°C[5] | ≥ 5 years[5] |

| Cayman Chemical Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture | -20°C[6] | ≥ 3 years[6] |

Handling Protocols for Maintaining Standard Integrity

Proper handling techniques are as crucial as correct storage conditions to prevent contamination and degradation of deuterated lipid standards.

Essential Handling Practices

-

Container Selection: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1][2] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) are not recommended as plasticizers and other impurities can leach into the solvent and contaminate the standard.[1][2] Aqueous suspensions, however, can be stored in plastic containers.[1]

-

Transferring Solutions: Use glass, stainless steel, or Teflon equipment to transfer lipids stored in organic solutions.[1][7] Avoid using plastic pipette tips.[8]

-

Preventing Condensation: Before opening a container of powdered lipid standard, always allow it to warm to room temperature.[1] This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis and oxidation.[1]

-

Inert Atmosphere: For long-term storage of solutions, especially those containing unsaturated lipids, it is best practice to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[2][7] Many commercial standards are supplied in ampules sealed under argon for this reason.[3][4]

-

Avoiding Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the lipid standard.[4][6] It is highly recommended to aliquot stock solutions into smaller, single-use vials.

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of deuterated lipid standards in a typical lipidomics workflow.

Protocol 1: Preparation of a Stock Solution from a Powdered Standard

This protocol describes the steps for safely and accurately preparing a stock solution from a powdered deuterated lipid standard.

Materials:

-

Powdered deuterated lipid standard in a glass vial

-

High-purity organic solvent (e.g., chloroform, methanol, ethanol, or a mixture)[1]

-

Glass syringe or pipette

-

Vortex mixer or sonicator

-

Clean glass vial with a Teflon-lined cap for long-term storage

Procedure:

-

Equilibration: Remove the vial containing the powdered standard from the freezer and allow it to equilibrate to room temperature before opening. This is critical to prevent condensation.[1]

-

Solvent Addition: Once at room temperature, open the vial. Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to achieve the desired stock concentration.

-

Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be obtained. Gentle warming can aid dissolution, but caution should be exercised with unsaturated lipids as they are more susceptible to degradation.[1]

-

Transfer and Storage: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store the stock solution at -20°C ± 4°C.[1]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of a stock solution to prepare working standards for spiking into samples.

Materials:

-

Deuterated lipid stock solution

-

High-purity organic solvent

-

Clean glass vials with Teflon-lined caps

-

Glass pipettes or syringes

Procedure:

-

Equilibrate Stock Solution: Remove the stock solution from the freezer and allow it to warm to room temperature.[1]

-

Calculate Dilution: Determine the volume of the stock solution and solvent required to achieve the desired final concentration for your working standard.

-

Perform Dilution: Using a clean glass pipette or syringe, transfer the calculated volume of the stock solution into a new, clean glass vial.

-

Add Solvent: Add the calculated volume of the appropriate solvent to the new vial.

-

Mix Thoroughly: Cap the vial and vortex gently to ensure the solution is homogeneous.

-

Storage: Store the working solution at -20°C ± 4°C. For daily use, it can be kept at 2-8°C, but for longer periods, freezer storage is recommended.[9]

Protocol 3: Lipid Extraction from Plasma using a Modified Folch Method with Internal Standard Spiking

This protocol details a common method for extracting lipids from a biological matrix, incorporating the deuterated internal standard at the beginning of the workflow to ensure accurate quantification.

Materials:

-

Plasma sample

-

Deuterated lipid internal standard working solution

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or water)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Spiking of Internal Standard: In a glass centrifuge tube, add a known volume of the plasma sample. Add a precise amount of the deuterated lipid internal standard working solution. The internal standard should be added as early as possible in the workflow.[10]

-

Solvent Addition: Add a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

-

Phase Separation: Add a 0.9% NaCl solution to induce phase separation.[10]

-

Centrifugation: Centrifuge the sample to cleanly separate the aqueous and organic layers.[10]

-

Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette and transfer it to a clean glass tube.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., a mixture compatible with LC-MS).

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and the logical relationships in analytical chemistry.

Caption: Workflow for the preparation and use of deuterated lipid internal standards.

References

- 1. benchchem.com [benchchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. stratech.co.uk [stratech.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Tristearin-d105 as a Tracer in Lipid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Tristearin-d105, a deuterated stable isotope tracer, in the study of lipid metabolism. This document details experimental protocols, data interpretation, and the visualization of metabolic pathways, offering a valuable resource for researchers in physiology, pharmacology, and drug development.

Introduction to this compound in Lipid Metabolism Research

Stable isotope tracers have become indispensable tools for dynamically investigating lipid metabolism in vivo.[1][2] Unlike radioisotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects.[3] this compound is a deuterated analog of tristearin, a saturated triglyceride composed of three stearic acid molecules esterified to a glycerol backbone. The heavy deuterium atoms make it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry, allowing for the precise tracing of its metabolic fate.[4]

The use of this compound enables researchers to quantitatively assess various aspects of lipid metabolism, including:

-

Dietary fat absorption and chylomicron formation: By administering this compound orally, researchers can track its absorption in the gut and incorporation into chylomicrons, the lipoproteins responsible for transporting dietary fats.

-

Very-low-density lipoprotein (VLDL) triglyceride synthesis and secretion: When introduced into the circulation, the fatty acids from this compound can be taken up by the liver and incorporated into newly synthesized VLDL particles, providing a measure of hepatic triglyceride production.

-

Triglyceride clearance and tissue uptake: The rate of disappearance of labeled tristearin from the bloodstream provides insights into the efficiency of triglyceride clearance by peripheral tissues such as adipose tissue and muscle.

-

Intracellular lipid trafficking and storage: By analyzing tissues at different time points after tracer administration, it is possible to trace the incorporation of the deuterated fatty acids into various lipid pools, including storage triglycerides in lipid droplets.

Experimental Protocols

The following sections outline detailed methodologies for conducting in vivo lipid metabolism studies using this compound. These protocols are based on established techniques for stable isotope tracer studies in lipid metabolism.

Tracer Administration

The route of administration depends on the specific metabolic pathway being investigated.

2.1.1. Oral Administration (for studying dietary fat absorption)

This method is ideal for tracing the path of dietary triglycerides from the gut into the circulation.

-

Preparation of Dosing Solution:

-

Dissolve this compound in a palatable lipid vehicle, such as corn oil or olive oil, to a desired concentration (e.g., 50 mg/mL).

-

Gently heat and vortex the mixture to ensure complete dissolution.

-

-

Animal Handling and Dosing:

-

Fast the animals (e.g., rodents) overnight (12-16 hours) to ensure an empty stomach and minimize variability.

-

Administer the this compound solution via oral gavage at a specific dose (e.g., 10 mL/kg body weight).

-

Ensure the gavage needle is of the appropriate size and length to prevent injury.

-

2.1.2. Intravenous Administration (for studying triglyceride clearance and hepatic metabolism)

This route introduces the tracer directly into the bloodstream, bypassing intestinal absorption.

-

Preparation of Lipid Emulsion:

-

Prepare a sterile lipid emulsion containing this compound. This typically involves homogenization with phospholipids (e.g., lecithin) and sterile saline or a glycerol solution.

-

The final concentration of this compound in the emulsion should be precisely known.

-

-

Animal Handling and Infusion:

-

Anesthetize the animal or use a catheterized, conscious model.

-

Administer the emulsion as a bolus injection or a constant infusion via a tail vein or other suitable vessel. A constant infusion is often preferred for achieving steady-state kinetics.

-

Sample Collection

2.2.1. Blood Sampling

-

Schedule: Collect blood samples at multiple time points post-administration to capture the kinetic profile of the tracer. A typical schedule might include a baseline sample (pre-dose) and samples at 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose.

-

Procedure:

-

Collect blood (e.g., via tail vein, saphenous vein, or cardiac puncture for a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately place the tubes on ice to minimize enzymatic activity.

-

2.2.2. Tissue Sampling (Terminal Studies)

-

At the end of the study, euthanize the animal and rapidly excise tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart, intestine).

-

Wash the tissues with ice-cold saline to remove excess blood, blot dry, and immediately freeze them in liquid nitrogen.

-

Store all samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry

2.3.1. Plasma Separation

-

Centrifuge the collected blood samples at 2000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (plasma) and transfer it to clean tubes.

-

Store the plasma at -80°C.

2.3.2. Lipid Extraction from Plasma and Tissues (Folch Method)

-

To a known volume of plasma (e.g., 100 µL) or a weighed amount of homogenized tissue, add a 2:1 (v/v) mixture of chloroform:methanol at 20 times the sample volume.

-

Add an internal standard (e.g., a non-deuterated triglyceride with an odd-chain fatty acid not present endogenously) to each sample for quantification.

-

Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a suitable solvent (e.g., methanol/isopropanol) for mass spectrometry analysis.

Mass Spectrometry Analysis

2.4.1. LC-MS/MS for Intact Triglyceride Analysis

Liquid chromatography-tandem mass spectrometry is used to separate and quantify intact this compound and its metabolic products.

-

Chromatography: Use a C18 reverse-phase column to separate different triglyceride species.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Employ Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the ammoniated adduct of this compound) to a specific product ion (e.g., the loss of a deuterated stearic acid).

-

2.4.2. GC-MS for Fatty Acid Analysis

Gas chromatography-mass spectrometry is used to analyze the individual fatty acids after hydrolysis of the triglycerides.

-

Hydrolysis and Derivatization:

-

Hydrolyze the extracted lipids using a methanolic base (e.g., KOH in methanol) to release the fatty acids.

-

Acidify the mixture and extract the free fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by silylation to increase their volatility for GC analysis.[1][2][5]

-

-

GC-MS Analysis:

-

Separate the FAMEs on a suitable GC column.

-

Use electron impact (EI) or chemical ionization (CI) to generate ions.

-

Monitor for the specific mass-to-charge ratios corresponding to deuterated and non-deuterated stearic acid methyl esters.

-

Data Presentation and Interpretation

Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Quantitative Data Tables

Table 1: Hypothetical Plasma Kinetics of this compound Following Oral Administration

| Time (minutes) | This compound Concentration (µg/mL) | Deuterated Stearic Acid in Plasma Triglycerides (µg/mL) |

| 0 | 0.0 | 0.0 |

| 30 | 5.2 ± 0.8 | 2.1 ± 0.4 |

| 60 | 15.8 ± 2.1 | 8.9 ± 1.2 |

| 120 | 25.3 ± 3.5 | 18.7 ± 2.5 |

| 180 | 18.9 ± 2.9 | 22.4 ± 3.1 |

| 240 | 9.7 ± 1.5 | 15.6 ± 2.2 |

| 360 | 3.1 ± 0.6 | 8.3 ± 1.1 |

Table 2: Hypothetical Tissue Distribution of Deuterated Stearic Acid 6 Hours After Oral this compound Administration

| Tissue | Deuterated Stearic Acid Concentration (µg/g tissue) |

| Liver | 45.2 ± 5.8 |

| Adipose Tissue (Epididymal) | 120.5 ± 15.2 |

| Skeletal Muscle (Gastrocnemius) | 15.8 ± 2.3 |

| Heart | 25.1 ± 3.9 |

| Small Intestine | 8.9 ± 1.5 |

Calculation of Kinetic Parameters

From the concentration-time data, several key kinetic parameters can be calculated to describe the dynamics of triglyceride metabolism.

-

Fractional Catabolic Rate (FCR): This represents the fraction of the plasma triglyceride pool that is cleared per unit of time. It can be calculated from the slope of the terminal elimination phase of the plasma this compound concentration curve.

-

Triglyceride Secretion Rate: In studies involving intravenous infusion to a steady state, the secretion rate can be calculated using the following formula:

-

Secretion Rate = Tracer Infusion Rate / Plasma Tracer Enrichment at Steady State

-

Visualization of Pathways and Workflows

Diagrams are essential for illustrating the complex processes involved in this compound tracer studies.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. jfda-online.com [jfda-online.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]

- 5. Derivatization techniques for free fatty acids by GC [restek.com]

An In-Depth Technical Guide to the Mass Spectrum of Tristearin-d105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Tristearin-d105, a fully deuterated stable isotope-labeled triglyceride. Given the limited availability of a published mass spectrum for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of triglyceride mass spectrometry. It also presents detailed experimental protocols for its analysis using modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are crucial for its application as an internal standard in quantitative studies.

Introduction

This compound (C₅₇H₅D₁₀₅O₆, MW: 997.13) is the deuterated analog of tristearin, a triglyceride composed of a glycerol backbone and three stearic acid chains.[1] The complete replacement of hydrogen with deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of lipids in complex biological matrices. Its distinct mass shift allows for clear differentiation from its endogenous, non-labeled counterpart, ensuring accurate and precise measurements in pharmacokinetic and metabolic studies. Understanding its mass spectrometric behavior, particularly its fragmentation pattern, is essential for developing robust analytical methods.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion and a series of diagnostic fragment ions resulting from the neutral loss of its deuterated fatty acid chains. The primary fragmentation pathway involves the successive loss of deuterated stearic acid (d35-stearic acid) moieties from the protonated or sodiated molecular ion.

The fragmentation of triglycerides is well-understood and typically proceeds through the loss of a fatty acid chain to form a diglyceride-like fragment ion. This fragment can then lose another fatty acid to produce a monoglyceride-like fragment. In the case of this compound, the masses of these fragments will be significantly higher due to the extensive deuteration.

Below is a table summarizing the predicted major ions in the positive ion mode mass spectrum of this compound, assuming the formation of a sodium adduct, which is common for triglycerides in electrospray and MALDI ionization.

| Predicted Ion | Formula | m/z (amu) | Description |

| [M+Na]⁺ | [C₅₇H₅D₁₀₅O₆Na]⁺ | 1020.13 | Sodium adduct of the molecular ion |

| [M+H]⁺ | [C₅₇H₆D₁₀₅O₆]⁺ | 998.14 | Protonated molecular ion |

| [M+Na-C₁₈D₃₅O₂H]⁺ | [C₃₉H₄D₇₀O₄Na]⁺ | 699.83 | Loss of one deuterated stearic acid |

| [M+H-C₁₈D₃₅O₂H]⁺ | [C₃₉H₅D₇₀O₄]⁺ | 677.84 | Loss of one deuterated stearic acid from the protonated molecule |

| [C₁₈D₃₅O]⁺ | [C₁₈D₃₅O]⁺ | 299.45 | Deuterated stearoyl acylium ion |

Note: The m/z values are calculated based on the monoisotopic masses of the elements and their isotopes.

The fragmentation process can be visualized as a sequential loss of the deuterated stearic acid chains from the glycerol backbone.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is suitable for the quantification of tristearin in biological samples using this compound as an internal standard.

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate analysis. A modified Bligh-Dyer extraction is recommended:

-

To 100 µL of plasma or homogenized tissue, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in chloroform) to serve as the internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:toluene for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 10 mM ammonium formate in 90:10 (v/v) isopropanol:acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 95% B

-

15-20 min: Hold at 95% B

-

20.1-25 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tristearin (non-deuterated): Precursor ion (Q1): m/z 914.8 (as [M+Na]⁺) -> Product ion (Q3): m/z 607.5 (loss of one stearic acid).

-

This compound (Internal Standard): Precursor ion (Q1): m/z 1020.1 (as [M+Na]⁺) -> Product ion (Q3): m/z 699.8 (loss of one d35-stearic acid).

-

The following diagram illustrates the general experimental workflow for the quantitative analysis of tristearin using this compound as an internal standard.

Conclusion

References

Methodological & Application

Application Note and Protocols for Triglyceride Analysis using Tristearin-d105

Introduction

Triglycerides (TGs) are a major class of lipids that serve as a primary form of energy storage in eukaryotes. The quantitative analysis of triglycerides in biological samples is crucial for researchers, scientists, and drug development professionals investigating metabolic diseases, cardiovascular disorders, and other pathological conditions. This application note provides a detailed protocol for the sample preparation and subsequent analysis of triglycerides from plasma samples using a deuterated internal standard, Tristearin-d105, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a deuterated form of Tristearin, a triglyceride composed of three stearic acid units.[1] Its use as an internal standard is advantageous for quantitative analysis by LC-MS as it mimics the chemical behavior of endogenous triglycerides during sample extraction and ionization, correcting for variations in sample processing and instrument response.[1] This method offers high specificity and sensitivity for the precise quantification of various triglyceride species.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-127035-d105 |

| 1-Butanol (LC-MS Grade) | Sigma-Aldrich | 34867 |

| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 |

| Ammonium Formate | Sigma-Aldrich | 70221 |

| Human Plasma (EDTA) | BioIVT | HMPLEDTA2 |

| Microcentrifuge Tubes (1.5 mL) | Eppendorf | 022363204 |

| Syringe Filters (0.22 µm, PTFE) | Millipore | SLGP033RS |

| HPLC Vials | Waters | 186000272C |

Experimental Protocols

Internal Standard (ISTD) Stock Solution Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as chloroform or a 2:1 (v/v) mixture of chloroform and methanol.

-

From the stock solution, prepare a working internal standard solution of 10 µg/mL in 1-butanol/methanol (1:1, v/v).

Sample Preparation: Lipid Extraction

This protocol utilizes a single-phase extraction method with 1-butanol and methanol, which has demonstrated high recovery and reproducibility for a broad range of lipid classes, including triglycerides, and is compatible with direct injection for LC-MS/MS analysis.[2][3]

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 10 µL of the plasma sample.

-

Add 100 µL of the 1-butanol/methanol (1:1, v/v) solvent mixture containing the 10 µg/mL this compound internal standard.[2][3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the extracted lipids, to a clean HPLC vial for LC-MS/MS analysis. This method avoids the need for drying and reconstitution steps.[2][3]

LC-MS/MS Analysis

The analysis of triglycerides is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| LC Parameters | |

| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | 10 mM Ammonium Formate in Methanol/Isopropanol (1:1, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | 30% B to 95% B over 10 min, hold at 95% B for 5 min, re-equilibrate at 30% B for 5 min |

| MS/MS Parameters | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

MRM Transitions:

For triglyceride analysis, the precursor ions are typically the ammonium adducts [M+NH4]+. The product ions are generated from the neutral loss of a fatty acid chain.[4][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (ISTD) | 996.9 | [Varies based on fragmentation] | [To be optimized] |

| Example Triglyceride (e.g., Tripalmitin) | 824.8 | [Varies based on fragmentation] | [To be optimized] |

| Other Triglycerides | [M+NH4]+ | [Varies based on fragmentation] | [To be optimized] |

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

| Sample ID | Triglyceride Species | Peak Area (Analyte) | Peak Area (ISTD) | Response Ratio (Analyte/ISTD) | Concentration (µg/mL) |

| Control 1 | TG 52:2 | 1.25E+06 | 2.50E+05 | 5.00 | [Calculated Value] |

| Control 2 | TG 52:2 | 1.30E+06 | 2.55E+05 | 5.10 | [Calculated Value] |

| Treated 1 | TG 52:2 | 2.50E+06 | 2.48E+05 | 10.08 | [Calculated Value] |

| Treated 2 | TG 52:2 | 2.65E+06 | 2.52E+05 | 10.52 | [Calculated Value] |

Conclusion

This application note provides a robust and reproducible method for the quantification of triglycerides in plasma samples using this compound as an internal standard. The described sample preparation protocol is efficient and directly compatible with LC-MS/MS analysis, minimizing sample handling and potential for error. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications.

References

GC-MS method development for fatty acid analysis with Tristearin-d105

Application Note: GC-MS Method for Fatty Acid Analysis

A Robust GC-MS Method for the Quantification of Total Fatty Acids in Biological Matrices using Tristearin-d105 as an Internal Standard

For researchers, scientists, and drug development professionals, accurate quantification of fatty acids in biological samples is crucial for understanding metabolic pathways, disease pathology, and drug efficacy. This application note details a comprehensive and robust method for the analysis of total fatty acids by gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.

The analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate quantification.[1] To overcome this, a derivatization step is employed to convert fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[2][3] This method involves a saponification step to hydrolyze complex lipids, including triglycerides and phospholipids, releasing the constituent fatty acids. The use of this compound, a deuterated triglyceride, as an internal standard allows for the correction of variability during sample preparation and analysis, as it undergoes the same extraction, hydrolysis, and derivatization processes as the target analytes.[4]

The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity, enabling precise quantification of individual fatty acids in complex biological matrices like plasma or tissue homogenates.[5][6]

Experimental Protocols

Materials and Reagents

-

Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Iso-octane

-

Internal Standard (IS): this compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution, 12-14% w/w

-

Saponification Reagent: 0.5 M Sodium hydroxide (NaOH) in methanol

-

Neutralization Reagent: Saturated sodium chloride (NaCl) solution

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

-

FAME Standards: A certified reference mixture of FAMEs (e.g., Supelco 37 Component FAME Mix) for calibration.[7]

-

Glassware: Screw-cap glass test tubes, conical vials, autosampler vials with inserts.

Sample Preparation Protocol

This protocol is designed for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types or amounts.

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean screw-cap glass test tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. For example, add 20 µL of a 1 mg/mL solution.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.[8]

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of water to induce phase separation.

-

Vortex for another 1 minute and then centrifuge at 2000 x g for 5 minutes.

-

Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

-

Solvent Evaporation: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

Saponification (Hydrolysis):

-

Add 2 mL of 0.5 M methanolic NaOH to the dried lipid extract.

-

Cap the tube tightly and heat at 80°C for 10 minutes to hydrolyze the lipids (including the this compound) into free fatty acid salts.

-

Cool the tube to room temperature.

-

-

Derivatization to FAMEs:

-

Add 2 mL of BF3-Methanol reagent to the tube.

-

Cap the tube tightly and heat at 80°C for 5-10 minutes. This step converts the free fatty acids to FAMEs.[5]

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer to a clean conical vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Final Preparation: Transfer the final hexane extract containing the FAMEs into a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following parameters serve as a starting point and may require optimization for specific instruments and applications.

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | Agilent DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm) or similar polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injector | Splitless mode |

| Injection Volume | 1 µL |

| Injector Temp. | 250°C |

| Oven Program | Initial 70°C, hold 1 min; ramp at 15°C/min to 170°C; ramp at 5°C/min to 240°C, hold 5 min[3][6] |

| MS Transfer Line | 250°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM)[5] |

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitoring specific ions for each FAME increases sensitivity and reduces matrix interference.[9] The table below lists suggested ions for common fatty acids and for the deuterated internal standard derived from this compound (Methyl Stearate-d35). The molecular weight of unlabeled Methyl Stearate is 298.5 g/mol .[2] Its key fragments include the molecular ion (M⁺˙) at m/z 298 and fragments from McLafferty rearrangement (m/z 74) and alpha-cleavage (m/z 87, M-31). The deuterated version (Methyl Stearate-d35) will have a mass of 333.5 g/mol , and its corresponding fragments will be shifted by +35 amu (except for the McLafferty fragment, which involves the non-deuterated ester group).

| Analyte (FAME) | Retention Time (Approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Myristate (C14:0) | 9.5 | 242 | 74, 87 |

| Palmitate (C16:0) | 11.8 | 270 | 74, 87 |

| Palmitoleate (C16:1) | 12.1 | 268 | 55, 69 |

| Stearate-d35 (IS) | 13.9 | 333 | 122, 298 |

| Stearate (C18:0) | 14.0 | 298 | 74, 87 |

| Oleate (C18:1) | 14.2 | 296 | 55, 69 |

| Linoleate (C18:2) | 14.8 | 294 | 67, 81 |

| Linolenate (C18:3) | 15.5 | 292 | 79, 91 |

| Arachidate (C20:0) | 16.2 | 326 | 74, 87 |

| Arachidonate (C20:4) | 17.1 | 318 | 79, 91 |

Note: Retention times are estimates and will vary based on the specific GC system and conditions. It is common for deuterated standards to elute slightly earlier than their unlabeled counterparts.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis.

Caption: Workflow for total fatty acid quantification.

Logical Relationship for Quantification

This diagram shows the principle of using an internal standard for quantification.

Caption: Internal standard quantification principle.

References

- 1. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl stearate [webbook.nist.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIMAT: GC-SIM-MS data analysis tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Triglycerides in Cell Culture using Tristearin-d105

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs) are the primary form of energy storage in cells and play a crucial role in metabolic processes. The accurate quantification of intracellular triglyceride levels is essential for research in various fields, including metabolic diseases, oncology, and drug discovery. This application note provides a detailed protocol for the quantification of triglycerides in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tristearin-d105 as an internal standard. This compound, a deuterated form of tristearin, is an ideal internal standard for mass spectrometry-based lipid analysis due to its chemical similarity to endogenous triglycerides and its distinct mass, which allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1]

This document outlines the entire workflow, from cell culture and harvesting to lipid extraction, LC-MS/MS analysis, and data interpretation. The provided protocols are designed to be a comprehensive guide for researchers aiming to implement this robust and sensitive method in their laboratories.

Data Presentation

The following tables summarize representative quantitative data obtained from a hypothetical experiment quantifying various triglyceride species in a cell culture model. This data illustrates the typical results that can be achieved using the described protocol.

Table 1: Quantification of Triglyceride Species in Cell Lysates

| Triglyceride Species (Sum Composition) | Concentration (pmol/µg protein) - Control | Concentration (pmol/µg protein) - Treated | Fold Change |

| TG(50:1) | 15.2 ± 1.8 | 25.8 ± 2.5 | 1.70 |

| TG(50:2) | 22.5 ± 2.1 | 38.2 ± 3.1 | 1.70 |

| TG(52:1) | 30.1 ± 3.5 | 55.4 ± 5.2 | 1.84 |

| TG(52:2) | 45.8 ± 4.9 | 80.6 ± 7.8 | 1.76 |

| TG(54:2) | 28.4 ± 3.1 | 49.7 ± 4.5 | 1.75 |

| TG(54:3) | 18.9 ± 2.2 | 33.1 ± 3.0 | 1.75 |

Table 2: LC-MS/MS Parameters for Triglyceride Analysis

| Parameter | Setting |

| LC System | UPLC System |

| Column | C18 Reversed-Phase Column (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water/Methanol (50:50, v/v) |

| Mobile Phase B | 10 mM Ammonium Acetate in Isopropanol/Acetonitrile (90:10, v/v) |

| Gradient | 30% to 90% B over 15 min, hold at 90% B for 5 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Selected Triglycerides and Internal Standard

| Analyte | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) | Collision Energy (eV) |

| TG(50:1) | 850.8 | 577.5 | 35 |

| TG(50:2) | 848.8 | 575.5 | 35 |

| TG(52:1) | 878.8 | 605.5 | 35 |

| TG(52:2) | 876.8 | 603.5 | 35 |

| TG(54:2) | 904.9 | 631.6 | 35 |

| TG(54:3) | 902.9 | 629.6 | 35 |

| This compound (IS) | 1010.8 | 662.1 | 40 |

Experimental Protocols

Cell Culture and Harvesting

-

Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1, or other relevant cell lines) in 6-well plates at a density of 0.5 x 10^6 cells per well. Culture in appropriate media and conditions until they reach the desired confluency (typically 80-90%).

-

Treatment (Optional): If studying the effect of a compound, treat the cells with the desired concentration of the compound or vehicle control for the specified duration.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS completely.

-